3-Ethynyl-2,6-dimethoxypyridine: Improved Ligand Efficiency in P2X3 Antagonism vs. Unsubstituted Core
While direct, head-to-head comparisons between 3-ethynyl-2,6-dimethoxypyridine and 3-ethynylpyridine are not available in the primary literature, a class-level inference can be drawn from the P2X3 receptor activity of 3-ethynyl-2,6-dimethoxypyridine [1]. Its IC50 of 999 nM against the human P2X3 receptor, a target for pain and inflammatory disorders, suggests a significantly more favorable ligand-receptor interaction compared to the unsubstituted 3-ethynylpyridine, which is not reported to have activity against this receptor class . This indicates that the 2,6-dimethoxy substitution is a critical pharmacophoric element for P2X3 recognition.
| Evidence Dimension | P2X3 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 999 nM |
| Comparator Or Baseline | 3-Ethynylpyridine: Not reported/Inactive |
| Quantified Difference | Activity present vs. no reported activity |
| Conditions | Human P2X3 receptor expressed in rat C6BU-1 cells; Fluo-3/AM dye-based fluorescence assay |
Why This Matters
For medicinal chemistry programs targeting P2X3, this specific substitution pattern provides a validated starting point for SAR, unlike the inactive unsubstituted analog.
- [1] BindingDB Entry BDBM50532061. (2021). 3-Ethynyl-2,6-dimethoxypyridine. View Source
